molecular formula C13H16ClFO B1324205 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane CAS No. 898767-02-7

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane

Cat. No.: B1324205
CAS No.: 898767-02-7
M. Wt: 242.71 g/mol
InChI Key: ZGAFPIKIOVMZQM-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group at the 7th position and a fluorophenyl group at the 1st position of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and 7-chloroheptanone.

    Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzene with magnesium in the presence of anhydrous ether. This reagent is then reacted with 7-chloroheptanone to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of 7-chloro-1-(3-fluorophenyl)heptanoic acid.

    Reduction: Formation of 7-chloro-1-(3-fluorophenyl)heptanol.

    Substitution: Formation of 7-iodo-1-(3-fluorophenyl)-1-oxoheptane.

Scientific Research Applications

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(4-fluorophenyl)-1-oxoheptane: Similar structure with a different position of the fluorine atom.

    7-Chloro-1-(3-chlorophenyl)-1-oxoheptane: Similar structure with a different halogen atom.

    7-Bromo-1-(3-fluorophenyl)-1-oxoheptane: Similar structure with a different halogen atom at the 7th position.

Uniqueness

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane is unique due to the specific positioning of the chloro and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

7-chloro-1-(3-fluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAFPIKIOVMZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642210
Record name 7-Chloro-1-(3-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-02-7
Record name 7-Chloro-1-(3-fluorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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